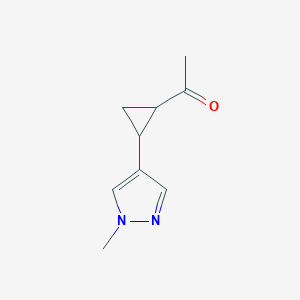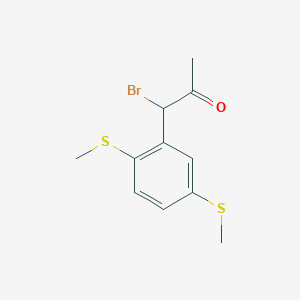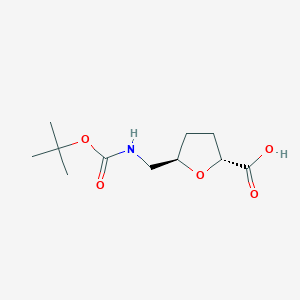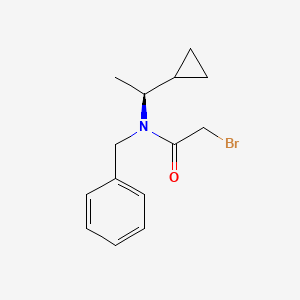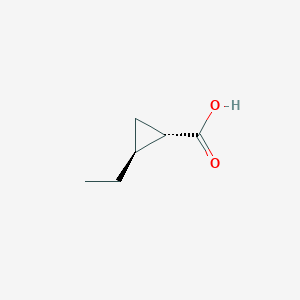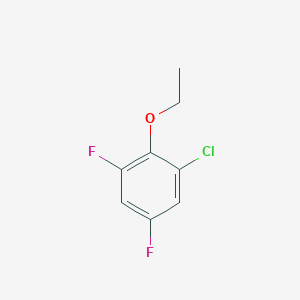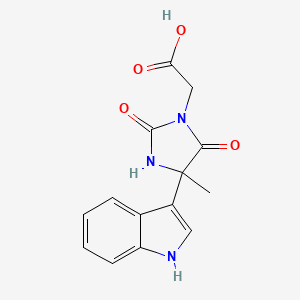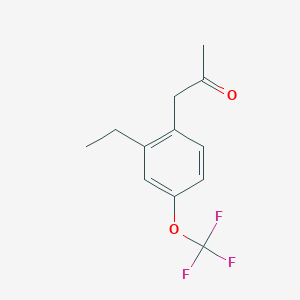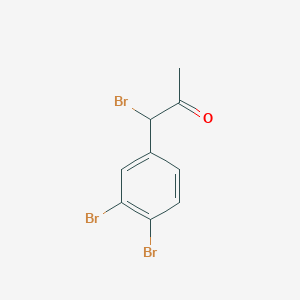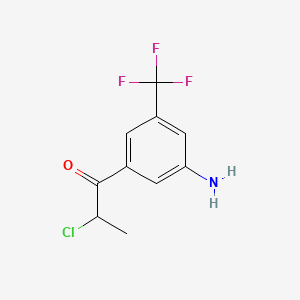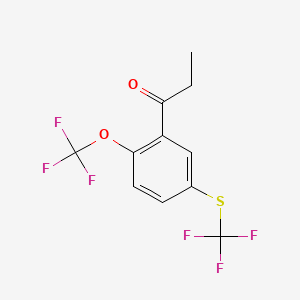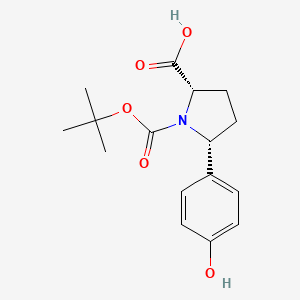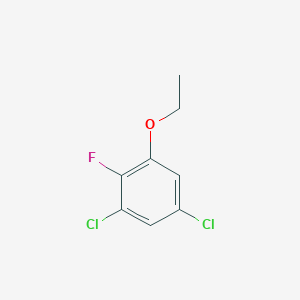
1,3-Dichloro-5-ethoxy-4-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-5-ethoxy-4-fluorobenzene is an organic compound with the molecular formula C8H7Cl2FO. It is a derivative of benzene, characterized by the presence of chlorine, ethoxy, and fluorine substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dichloro-5-ethoxy-4-fluorobenzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes that ensure high yield and purity. The specific details of these methods can vary depending on the manufacturer, but they generally follow similar principles to those used in laboratory synthesis.
化学反応の分析
Types of Reactions
1,3-Dichloro-5-ethoxy-4-fluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile for a hydrogen atom on the aromatic ring.
Nucleophilic Substitution: This reaction involves the replacement of a leaving group (such as a halogen) with a nucleophile. Common reagents include alkoxides, amines, and thiolates.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used under conditions that promote the formation of the electrophilic species.
Nucleophilic Substitution: Reagents such as sodium ethoxide, ammonia, and thiols are used under basic conditions to facilitate the substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine would yield a brominated derivative of this compound.
科学的研究の応用
1,3-Dichloro-5-ethoxy-4-fluorobenzene has a wide range of applications in scientific research, including:
Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving aromatic compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1,3-Dichloro-5-ethoxy-4-fluorobenzene exerts its effects depends on the specific context in which it is used
Aromatic Substitution Reactions: The compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives with different properties.
Enzyme Inhibition: In biological systems, the compound may act as an inhibitor of specific enzymes, affecting metabolic pathways and cellular processes.
類似化合物との比較
1,3-Dichloro-5-ethoxy-4-fluorobenzene can be compared with other similar compounds, such as:
1,3-Dichloro-4-fluorobenzene: This compound lacks the ethoxy group, making it less versatile in certain chemical reactions.
3,5-Dichloro-4-fluorobromobenzene: This compound has a bromine substituent instead of an ethoxy group, which can affect its reactivity and applications.
2,4-Dichloro-5-fluorobenzoic acid: This compound has a carboxylic acid group, making it more acidic and suitable for different types of reactions.
The unique combination of substituents in this compound makes it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C8H7Cl2FO |
|---|---|
分子量 |
209.04 g/mol |
IUPAC名 |
1,5-dichloro-3-ethoxy-2-fluorobenzene |
InChI |
InChI=1S/C8H7Cl2FO/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4H,2H2,1H3 |
InChIキー |
PKPDFOPRVFFEJF-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=CC(=C1)Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


